molecular formula C32H21BrN2O B11558043 3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide

3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide

Cat. No.: B11558043
M. Wt: 529.4 g/mol
InChI Key: BMAHEPUTDMLJBF-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide is a complex organic compound that features a bromine atom, a quinoline moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The quinoline moiety can participate in redox reactions.

    Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the quinoline moiety.

Scientific Research Applications

3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide
  • N-(4-fluorophenyl)-3-bromo-benzamide

Uniqueness

3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide is unique due to the presence of both a bromine atom and a quinoline moiety, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C32H21BrN2O

Molecular Weight

529.4 g/mol

IUPAC Name

3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide

InChI

InChI=1S/C32H21BrN2O/c33-25-11-6-10-24(19-25)32(36)34-26-16-13-23(14-17-26)30-20-28(21-7-2-1-3-8-21)31-27-12-5-4-9-22(27)15-18-29(31)35-30/h1-20H,(H,34,36)

InChI Key

BMAHEPUTDMLJBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)NC(=O)C6=CC(=CC=C6)Br

Origin of Product

United States

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